N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-7-6-9(8-13(12)20-2)14(18)16-15-10-4-3-5-11(10)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZAXHCCYANHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CCCC3=NO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide typically involves several steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
This compound has numerous scientific research applications due to its versatile chemical structure. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, isoxazole derivatives, including N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . These diverse applications make it a valuable compound for drug development and other therapeutic research.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways . Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some isoxazole compounds inhibit acetylcholinesterase, which is beneficial in the treatment of Alzheimer’s disease . The exact molecular targets and pathways for this specific compound may vary depending on its application.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Analogous Compounds
Key Observations
Core Heterocycle Influence: The substitution of thiophene (in Compounds 24 and 25) with isoxazole (in the target compound and isoxaben) alters electronic properties. Thiophene derivatives in showed potent antiproliferative activity (IC50 ~30 nM) via tyrosine kinase inhibition, suggesting that the cyclopenta-fused scaffold is critical for targeting ATP-binding domains .
Benzamide Substituent Effects: The 3,4-dimethoxy configuration in the target compound contrasts with the 2,6-dimethoxy group in isoxaben (a herbicide) . Positional differences in methoxy groups may dictate target selectivity—e.g., 2,6-substitution in isoxaben favors herbicidal action, while 3,4-substitution could optimize kinase interactions. Compound 24’s sulfamoyl-phenylamino-pyrimidine side chain enhances solubility and target affinity, contributing to its nanomolar potency . The target compound lacks this hydrophilic group, which may reduce solubility but increase lipophilicity for better membrane penetration.
Mechanistic Implications :
- Tyrosine kinase inhibition is a plausible mechanism for the target compound, given the structural similarity to Compounds 24 and 24. However, the absence of a sulfamoyl group may lower potency compared to these analogs .
- Isoxaben’s herbicidal action highlights the versatility of benzamide-isoxazole hybrids, though the target compound’s 3,4-dimethoxy group likely shifts its bioactivity toward mammalian targets .
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a bicyclic structure that integrates an isoxazole ring with a cyclopentane moiety, which may contribute to its unique pharmacological properties. The molecular formula is , and its CAS number is 941925-31-1.
Structural Characteristics
The structural framework of this compound includes:
- Isoxazole Ring : A five-membered ring containing nitrogen and oxygen that can participate in various chemical reactions.
- Dimethoxybenzamide Moiety : Enhances the compound's solubility and reactivity due to the presence of methoxy groups.
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that the compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases.
Case Study: Anti-inflammatory Evaluation
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, this compound demonstrated a reduction in edema and inflammatory markers such as TNF-alpha and IL-6.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The unique structural features allow it to engage in:
- Hydrogen Bonding : Facilitating interactions with protein targets.
- π-π Stacking Interactions : Enhancing binding affinity to nucleic acids or other aromatic compounds.
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Isoxazole Ring : Using appropriate precursors under controlled conditions.
- Amidation Reaction : Coupling the isoxazole derivative with 3,4-dimethoxybenzoic acid using coupling agents like EDCI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
